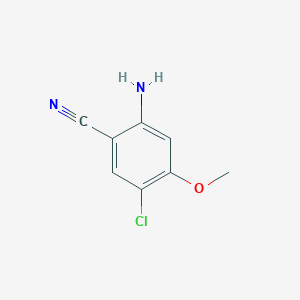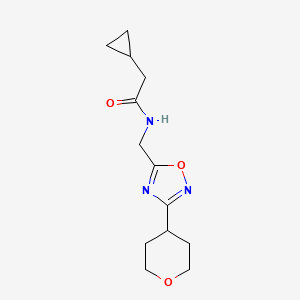![molecular formula C19H17NO5 B2596712 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide CAS No. 1421490-07-4](/img/structure/B2596712.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C16H11NO4 . It has a molecular weight of 281.26 g/mol . The IUPAC name for this compound is N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide .
Molecular Structure Analysis
The compound has a complex structure that includes a benzofuran and a benzo[d][1,3]dioxol-5-yl group . The InChI string and Canonical SMILES for this compound are available .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 60.7 Ų and a complexity of 402 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to benzofuran carboxamides have been synthesized and characterized, aiming to develop new bioactive entities. For instance, a series of benzofuran-2-carboxamides have been prepared through microwave-assisted one-pot parallel approaches. These compounds were assayed for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent activities of particular interest (Xie et al., 2014). Similarly, a variety of benzofuran derivatives integrated with quinoline, pyrazole, and other moieties have been synthesized and screened for antimicrobial activities, demonstrating the potential for therapeutic applications (Idrees et al., 2020).
Antimicrobial Activities
Research into benzofuran derivatives has also focused on their antimicrobial properties. For example, a series of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and found to exhibit significant in-vitro antibacterial activity against a range of pathogenic microorganisms, including both gram-negative and gram-positive bacteria (Idrees et al., 2019).
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of benzofuran derivatives have been explored in various studies. A collection of 2-substituted benzofuran hydroxamic acids was synthesized and evaluated for their 5-lipoxygenase inhibitory activities, showing potent in vitro and in vivo activities. These findings suggest potential applications in treating inflammatory conditions (Ohemeng et al., 1994).
Antiviral and Cytostatic Activities
Furthermore, the antiviral and cytostatic activities of nucleoside and nucleotide derivatives of pyrazofurin, a compound structurally related to benzofuran derivatives, were investigated. These studies provided insights into the potential of these compounds for treating viral infections and cancer, with some derivatives showing activity at concentrations similar to the parent compound but with less toxicity (Petrie et al., 1986).
Direcciones Futuras
The compound and its related benzofuran derivatives could be further studied for their anticancer activity and inhibitory effects against PI3K and VEGFR-2 . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit vegfr1, indicating potential anti-angiogenic activity .
Mode of Action
Similar compounds have been found to inhibit vegf-induced huvec cell migration , suggesting that this compound may interact with its targets to inhibit angiogenesis.
Pharmacokinetics
A similar compound was found to obey lipinski’s rule of five, suggesting good bioavailability .
Result of Action
Similar compounds have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-11-23-16)7-8-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIWJWNUEOLOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
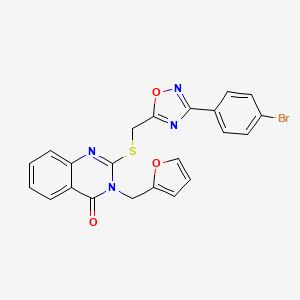
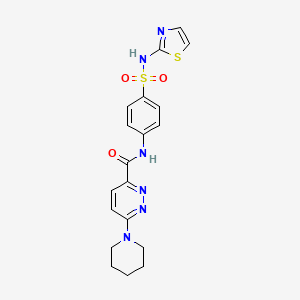

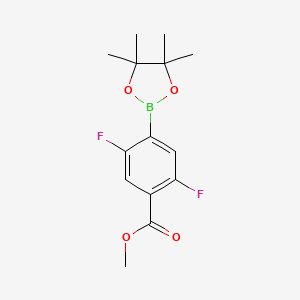

![2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B2596637.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)

![(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B2596642.png)

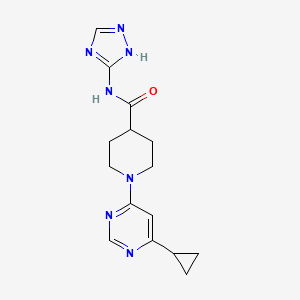
![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)
